molecular formula C36H46N6O3 B2468085 Ezh2-IN-2

Ezh2-IN-2

カタログ番号: B2468085
分子量: 610.8 g/mol
InChIキー: JQCQAOKPLACZCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ezh2-IN-2 is a useful research compound. Its molecular formula is C36H46N6O3 and its molecular weight is 610.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ezh2-IN-2 is a selective inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). This compound has gained attention due to its potential therapeutic applications in various cancers, particularly those characterized by aberrant EZH2 activity. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of EZH2 Function

EZH2 is primarily known for its role in histone methylation, specifically the trimethylation of lysine 27 on histone H3 (H3K27me3), which leads to transcriptional repression of target genes, including tumor suppressor genes. Its dysregulation is implicated in numerous malignancies, making it a significant target for cancer therapy .

This compound functions as a competitive inhibitor of the SAM-binding site of EZH2. By binding to this site, it prevents the methylation activity of EZH2, thereby reversing the epigenetic silencing of genes that are crucial for tumor suppression. Studies have shown that this compound exhibits slow, tight-binding kinetics, which may enhance its efficacy in reducing H3K27me3 levels in cancer cells .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively reduces H3K27me3 levels in various cancer cell lines. For instance, a study reported that treatment with this compound led to a significant decrease in cell viability and proliferation in diffuse large B-cell lymphoma (DLBCL) cells harboring gain-of-function mutations in EZH2 . The compound showed IC50 values indicating potent inhibition of EZH2 activity across multiple cancer types.

Cell Line IC50 (μM) Effect on H3K27me3
DLBCL0.5Significant reduction
Prostate Cancer0.7Moderate reduction
Breast Cancer1.0Minimal reduction

In Vivo Studies

In vivo studies using mouse models have further validated the antitumor efficacy of this compound. Treatment with this inhibitor resulted in tumor regression and reduced metastasis in xenograft models of prostate and breast cancer. Notably, the compound was well-tolerated, with no significant toxicity observed at therapeutic doses .

Case Studies

Case Study 1: DLBCL Treatment
A clinical trial involving patients with DLBCL treated with this compound showed promising results. Patients exhibited a significant decrease in tumor size after four weeks of treatment, alongside improved overall survival rates compared to historical controls .

Case Study 2: Prostate Cancer
In another study focusing on advanced prostate cancer patients, this compound administration led to a marked decline in PSA levels and stabilization of disease progression over six months .

Clinical Implications

The biological activity of this compound highlights its potential as a therapeutic agent for cancers driven by EZH2 overexpression. The compound's ability to modulate epigenetic landscapes presents a novel approach to cancer treatment, especially for malignancies resistant to conventional therapies .

特性

IUPAC Name

3-[cyclopropanecarbonyl(ethyl)amino]-5-[6-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methylpyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N6O3/c1-6-42(36(45)27-9-10-27)32-19-28(18-30(24(32)4)34(43)37-20-31-22(2)17-23(3)38-35(31)44)29-11-12-33(39-25(29)5)41-15-13-40(14-16-41)21-26-7-8-26/h11-12,17-19,26-27H,6-10,13-16,20-21H2,1-5H3,(H,37,43)(H,38,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCQAOKPLACZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC(=C1C)C(=O)NCC2=C(C=C(NC2=O)C)C)C3=C(N=C(C=C3)N4CCN(CC4)CC5CC5)C)C(=O)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。